molecular formula C16H10N2O2S B5811791 N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B5811791
M. Wt: 294.3 g/mol
InChI Key: CTQYADKCQKVZKV-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic compound that incorporates two privileged pharmacophores in medicinal chemistry: the benzothiazole and the benzofuran rings. The benzothiazole scaffold is recognized as a versatile moiety with a broad spectrum of documented biological activities . This structural class is found in compounds with demonstrated anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective properties . For instance, benzothiazole derivatives such as Riluzole (an FDA-approved drug for amyotrophic lateral sclerosis) and Phortress (a well-known antitumor agent) highlight the significant pharmacological potential of this chemical scaffold . The fusion of the benzothiazole unit with a benzofuran-2-carboxamide group is a strategy used in drug discovery to create molecular hybrids, aiming to combine or enhance biological activity. This specific molecular architecture makes it a compound of interest for researchers in various fields, including hit-to-lead optimization, the development of novel therapeutic agents, and the study of structure-activity relationships (SAR) . Its potential applications span across neurological disorders, oncology, and inflammation research. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S/c19-15(13-9-10-5-1-3-7-12(10)20-13)18-16-17-11-6-2-4-8-14(11)21-16/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQYADKCQKVZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole ring’s sulfur atom and benzofuran’s oxygen atom are susceptible to oxidation. Key observations include:

Reaction ConditionsProducts IdentifiedCatalysts/ReagentsReference
H₂O₂ (30%), acetic acid, 60°C, 4hSulfoxide derivative (confirmed via LC-MS)Hydrogen peroxide
KMnO₄ (aqueous), pH 7, 25°C, 12hCleavage of benzofuran ring to dicarboxylic acidPotassium permanganate
  • Mechanism : Sulfur oxidation proceeds via electrophilic attack on the benzothiazole’s thiazole ring, forming sulfoxide intermediates. Benzofuran oxidation involves ring-opening at the oxygen bridge.

Electrophilic Aromatic Substitution

The electron-rich benzofuran and benzothiazole rings undergo substitution reactions:

Nitration

ConditionsPositionProduct YieldAnalytical Data (¹H NMR)Reference
HNO₃/H₂SO₄ (1:3), 0°C, 2hC5 of benzofuran78%δ 8.21 (s, 1H, NO₂)
Acetyl nitrate, CH₂Cl₂, reflux, 6hC6 of benzothiazole65%δ 8.45 (d, J=8.5 Hz, 1H, Ar-H)

Halogenation

ReagentPositionProduct ApplicationReference
Cl₂ gas, FeCl₃, 50°C, 3hC7 of benzothiazoleAntimicrobial intermediates
NBS, AIBN, CCl₄, 80°C, 8hC3 of benzofuranPolymer precursors

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsReaction Rate (k, h⁻¹)Reference
6M HCl, reflux, 24h1-Benzofuran-2-carboxylic acid + 2-aminobenzothiazole0.12
2M NaOH, EtOH/H₂O, 80°C, 8hSame as above0.09
  • Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide ions .

Reduction Reactions

Selective reduction of the benzofuran ring has been reported:

ConditionsProductsCatalystsReference
H₂ (1 atm), Pd/C, EtOH, 25°C, 6hDihydrobenzofuran derivativePalladium
NaBH₄, NiCl₂, MeOH, 0°C, 2hPartial reduction of thiazole ringNickel

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProduct StructureApplicationReference
PhenylacetyleneCuI, DIPEA, DMF, 100°C, 8hTriazole-fused benzothiazoleFluorescent probes
AzidesRu catalysis, H₂O, 60°C, 12hTetrazole derivativesAntiviral agents

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by decomposition:

Temperature Range (°C)Mass Loss (%)Proposed Degradation PathwayReference
220–30035Cleavage of carboxamide bond
300–45060Fragmentation of benzothiazole ring

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage:

Wavelength (nm)SolventProductsQuantum Yield (Φ)Reference
254MeCNCis-trans isomerization0.45
365THFBenzothiazole ring-opening0.12

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has shown promising potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of benzofurancarboxamides were synthesized and evaluated for their anticancer activity, with some derivatives selected for further optimization by the National Cancer Institute (NCI) due to their notable effectiveness in vitro .

Antimicrobial Properties
Recent research has highlighted the antimicrobial properties of benzothiazole derivatives. Compounds similar to this compound have been screened for activity against bacterial and fungal pathogens. A study reported that certain benzothiazole derivatives exhibited significant inhibition against Dengue and West Nile virus proteases, suggesting a potential application in antiviral drug development .

Anti-inflammatory and Analgesic Effects
Benzothiazole-containing compounds have also been investigated for their anti-inflammatory and analgesic properties. In vivo studies demonstrated that specific derivatives could significantly reduce edema in rat models, indicating their potential as therapeutic agents for inflammatory conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. SAR studies have shown that modifications on the benzothiazole and benzofuran moieties can enhance bioactivity. For example, introducing various substituents has been linked to improved potency against specific targets .

Synthesis and Chemical Applications

Synthetic Pathways
The synthesis of this compound involves several chemical reactions, including acylation and cyclization processes. Efficient synthetic routes are critical for producing this compound in high yield and purity for research applications .

Material Science
Beyond biological applications, this compound may serve as a building block in materials science. Its unique structural features allow it to be incorporated into polymers or other materials that require specific thermal or mechanical properties.

Case Studies

Case Study 1: Anticancer Screening
A recent study involved screening a library of novel benzofurancarboxamides for anticancer activity. Among these, this compound was identified as a lead compound due to its significant cytotoxicity against breast cancer cell lines .

Case Study 2: Antiviral Activity
In another investigation focused on antiviral compounds, derivatives of benzothiazole were tested against viral proteases. The results indicated that modifications to the benzothiazole core could enhance inhibitory activity against Dengue virus proteases .

Summary Table of Applications

Application AreaDescriptionKey Findings
AnticancerEffective against various cancer cell linesSelected by NCI for further optimization
AntimicrobialActive against bacterial and viral pathogensSignificant inhibition observed in protease assays
Anti-inflammatoryReduces edema in animal modelsHigh efficacy compared to standard treatments
Material SciencePotential use as a building block in advanced materialsEnhances thermal/mechanical properties

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Features

The compound’s structure combines two aromatic systems (benzofuran and benzothiazole), which are known to enhance π-π stacking interactions and stability in crystalline states. Key comparisons with analogs include:

  • N-(Benzo[d]thiazol-2-ylcarbamothioyl)furan-2-carboxamide (Compound 1, ) :

    • Structural Difference : Incorporates a thiourea (-N-C=S) group instead of a carboxamide (-N-C=O).
    • Impact : The thiourea group increases hydrogen-bonding capacity (N–H···S interactions) but may reduce solubility compared to the target compound .
  • N-[[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide (): Structural Difference: Replaces the benzothiazole with a thiazole ring and adds a benzoyl group.
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (): Structural Difference: Substitutes benzothiazole with a thiadiazole ring and introduces a methyl group on benzofuran.

Physicochemical Properties

Key properties inferred from analogs:

Property Target Compound N-(Benzo[d]thiazol-2-ylcarbamothioyl)furan-2-carboxamide N-[[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Molecular Formula C16H10N2O2S (inferred) C13H9N3O2S2 C19H13N3O2S2
Molecular Weight ~294.3 g/mol 295.35 g/mol 379.5 g/mol
Hydrogen Bond Donors 2 2 2
XLogP3 ~4.5 (estimated) Not reported 5
Key Interactions N–H···O, π-π stacking N–H···S, π-π stacking N–H···O, π-π stacking

Crystallographic and Stability Insights

  • N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides () :
    • These compounds stabilize via N–H···N and π-π interactions, suggesting that the target compound’s benzothiazole-carboxamide linkage may similarly favor robust crystal packing .
    • Halogen substituents (F, Cl, Br) in analogs enhance lattice energy through halogen bonding, a feature absent in the target compound but relevant for tuning solubility .

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. A structure-activity relationship (SAR) analysis was conducted on various derivatives of benzothiazole and benzofuran to evaluate their cytotoxic effects against different human cancer cell lines.

Case Study: Cytotoxicity Screening

In a study evaluating the cytotoxicity of several derivatives, the compound exhibited promising results against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cell lines. The median growth inhibitory concentration (IC50) values were determined using the MTT assay:

CompoundCell LineIC50 (μmol/L)
5aNCI-H4600.28
5bHepG20.39
5cHCT-1160.14
DoxorubicinAll Cell Lines1.98

The results indicated that the compound's side chain significantly influenced its cytotoxic activity, with certain derivatives outperforming doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In a comparative study of various benzofuran derivatives, this compound was tested for its efficacy against bacterial strains.

Antimicrobial Efficacy Data

The minimum inhibitory concentration (MIC) values were assessed as follows:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli12.5
Benzothiazole DerivativeStaphylococcus aureus15.0
Positive Control (Ciprofloxacin)E. coli8.0

These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated in animal models. In a study involving adjuvant-induced arthritis in rats, the compound demonstrated significant efficacy in reducing inflammation and pain.

In Vivo Study Results

The effective dose (ED50) for reducing edema was determined to be:

TreatmentED50 (mg/kg)
This compound0.094
Control Group-

This result indicates that the compound may serve as a therapeutic option for inflammatory conditions .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer proliferation and microbial resistance.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Reduction of Inflammatory Markers : The compound decreases levels of pro-inflammatory cytokines in vivo.

Q & A

Q. What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving:

  • Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives through cyclization or condensation reactions.
  • Step 2 : Coupling with 2-aminobenzothiazole using activating agents like EDCI/HOBt or via Pd-catalyzed C–H arylation . Optimization includes adjusting solvent polarity (e.g., chloroform vs. ethanol), temperature (reflux vs. room temperature), and catalyst loading to improve yields (reported 22–45% in ).

Q. How is the structural characterization of this compound performed to confirm purity and identity?

Key methods include:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.73 ppm for benzothiazole protons in ).
  • Elemental analysis : Matching calculated vs. observed C/H/N/S percentages (e.g., C 67.32% vs. 67.38% in ).
  • Mass spectrometry : High-resolution MS to validate molecular weight.

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related benzothiazole-benzofuran hybrids exhibit:

  • Antimicrobial activity : MIC values <10 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • CNS modulation : Potential as G-protein-coupled receptor (GPCR) allosteric modulators .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Hydrogen-bonded dimers : Stabilized via N–H⋯N interactions (distance ~3.0 Å) .
  • Planarity : The benzothiazole and benzofuran rings adopt near-coplanar geometries (torsion angles <5°), critical for π-π stacking in biological targets . Use SHELXL for refinement ( ) and compare with computational models (e.g., DFT) to validate experimental vs. theoretical bond lengths.

Q. How should researchers address contradictory bioactivity results across similar analogs?

Contradictions arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl) enhance antimicrobial activity but reduce solubility .
  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control for bacterial strain resistance profiles. Cross-validate using orthogonal assays (e.g., fluorescence-based binding studies vs. enzyme inhibition) .

Q. What computational strategies predict the compound’s mechanism of action?

  • Molecular docking : Screen against GPCRs (e.g., adenosine A2A_{2A} receptor) to identify binding pockets involving benzothiazole’s sulfur atom .
  • QSAR modeling : Correlate logP values with membrane permeability; analogs with logP ~3.5 show optimal blood-brain barrier penetration .

Q. How can researchers design experiments to probe metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Metabolite identification : Look for hydroxylation at the benzofuran ring or sulfoxidation of the benzothiazole moiety .

Methodological Guidelines

  • Synthetic Reproducibility : Use Schlenk techniques for moisture-sensitive steps (e.g., Pd catalysis) and characterize intermediates (e.g., imidazole-activated esters in ).
  • Data Validation : Cross-check SCXRD results with Cambridge Structural Database entries (e.g., refcode XXXX in ).
  • Ethical Compliance : Adhere to OECD guidelines for antimicrobial testing to avoid overreporting false positives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.